![molecular formula C13H16N2O3 B1531072 Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate CAS No. 120436-01-3](/img/structure/B1531072.png)
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate
Overview
Description
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a chemical compound with the molecular weight of 319.36 . It has the IUPAC name benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .
Synthesis Analysis
The synthesis of carbamates like Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate can be achieved through carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The InChI code for Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate are not available, carbamates in general can undergo various reactions . For instance, they can be formed in situ and subsequently reacted with substituted phenols .Scientific Research Applications
Antitumor Activities
- R17934-NSC 238159, a compound related to carbamates, demonstrated activity against various types of leukemia and carcinomas. Its low toxicity and effectiveness in therapeutic doses highlight its potential for clinical applications (Atassi & Tagnon, 1975).
Agricultural Applications
- Carbendazim and tebuconazole, two carbamate compounds, are used for the prevention and control of fungal diseases in agriculture. Their encapsulation in solid lipid nanoparticles and polymeric nanocapsules offers improved release profiles and reduced environmental toxicity (Campos et al., 2015).
Synthetic Chemistry
- Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent for the preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate, demonstrates an eco-friendly and efficient method for carbamate synthesis (Lanzillotto et al., 2015).
Pharmaceutical and Clinical Research
- Carbendazim's (methyl 2-benzimidazolecarbamate) inhibition of cancer cell proliferation through suppression of microtubule dynamics, inducing G2/M arrest in tumor cells, underlines its potential for clinical development against cancer (Yenjerla et al., 2009).
Environmental and Analytical Chemistry
- Novel methodologies for the determination of carbamate pesticides in environmental samples using conductive diamond electrodes for electrochemical detection. This approach offers sensitive, stable, and sustainable detection methods for monitoring pesticide levels in water (Rao et al., 2002).
properties
IUPAC Name |
benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUOEOAKLLAHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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